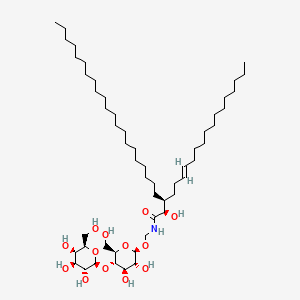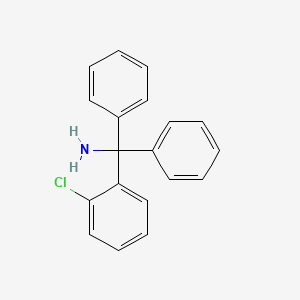
2-Chloro-I+/-,I+/--diphenylbenzenemethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-I+/-,I+/–diphenylbenzenemethanamine is an organic compound that belongs to the class of aromatic amines It features a benzene ring substituted with a chlorine atom and a diphenylmethanamine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-I+/-,I+/–diphenylbenzenemethanamine typically involves the reaction of benzene derivatives with chlorinating agents. One common method is the chlorination of diphenylmethanamine using thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of 2-Chloro-I+/-,I+/–diphenylbenzenemethanamine can be achieved through continuous flow processes. These processes involve the use of automated reactors that allow precise control over reaction parameters such as temperature, pressure, and reactant concentrations. This ensures high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-I+/-,I+/–diphenylbenzenemethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines.
Substitution: Electrophilic aromatic substitution reactions are common, where the chlorine atom can be replaced by other substituents like nitro, hydroxyl, or alkyl groups using reagents like nitric acid, sulfuric acid, or alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, and alkyl halides for alkylation.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Primary and secondary amines.
Substitution: Nitro, hydroxyl, and alkyl-substituted benzene derivatives.
Aplicaciones Científicas De Investigación
2-Chloro-I+/-,I+/–diphenylbenzenemethanamine has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-Chloro-I+/-,I+/–diphenylbenzenemethanamine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. For example, it may inhibit enzyme activity by forming covalent bonds with active site residues, thereby blocking substrate access.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Chloro-2,2-diphenylacetyl chloride
- 2-Chloro-N,N-dimethylethylamine
- 2-Chloro-2,2-diphenylacetyl chloride
Uniqueness
2-Chloro-I+/-,I+/–diphenylbenzenemethanamine is unique due to its specific substitution pattern and the presence of both chlorine and diphenylmethanamine groups. This combination imparts distinct chemical reactivity and biological activity compared to other similar compounds.
Propiedades
Número CAS |
42074-69-1 |
|---|---|
Fórmula molecular |
C19H16ClN |
Peso molecular |
293.8 g/mol |
Nombre IUPAC |
(2-chlorophenyl)-diphenylmethanamine |
InChI |
InChI=1S/C19H16ClN/c20-18-14-8-7-13-17(18)19(21,15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14H,21H2 |
Clave InChI |
AXCRTHNDHLRNOA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3Cl)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


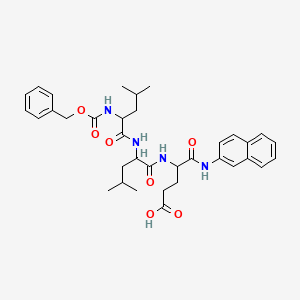

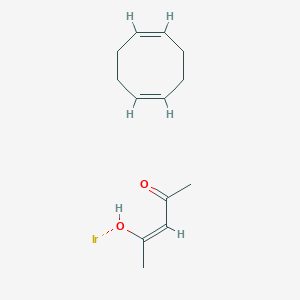

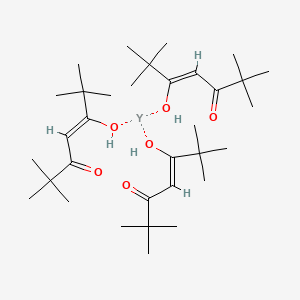

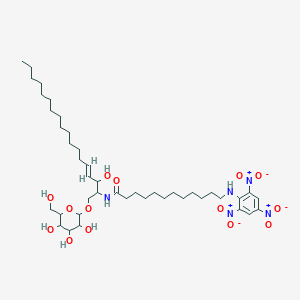
![S-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] heptadecanethioate](/img/structure/B12059704.png)

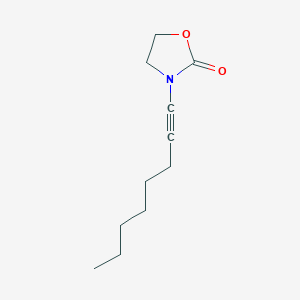

![(4R)-4-[(3R,5R,8R,9S,10S,13R,14S,17R)-2,2,3,4,4-pentadeuterio-3-hydroxy-10,13-dimethyl-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B12059727.png)

